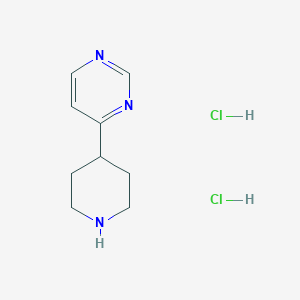

4-Piperidin-4-yl-pyrimidine dihydrochloride

Description

4-Piperidin-4-yl-pyrimidine dihydrochloride (CAS 1185304-04-4) is a pyrimidine derivative featuring a piperidine ring substituted at the 4-position. Its molecular formula is C₉H₁₅Cl₂N₃ (MW: 236.15 g/mol) . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research. This compound is structurally versatile, serving as a scaffold for kinase inhibitors, receptor modulators, and other bioactive molecules.

Properties

IUPAC Name |

4-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLBRPXSQLZDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673960 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-08-8 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Piperidinyl Substitution on Pyrimidine

One common approach involves nucleophilic substitution on a pyrimidine ring with a piperidine derivative. The process generally includes:

- Starting from a halogenated pyrimidine (e.g., 4-chloropyrimidine).

- Reacting with piperidin-4-yl amine or protected piperidine derivatives.

- Subsequent deprotection and salt formation with hydrochloric acid to yield the dihydrochloride salt.

This method is supported by synthetic strategies used for similar pyrimidine-piperidine compounds.

Multi-step Synthesis via Protected Piperidine Intermediates

A more detailed synthetic route includes:

Protection of Piperidine Nitrogen:

Use of tert-butoxycarbonyl (Boc) groups to protect the amine functionality of piperidine, preventing side reactions during coupling.Formation of 4-Amino-1-Boc-piperidine:

Reduction and amination steps involving 4-piperidone hydrochloride under controlled conditions with reagents like sodium borohydride and ammonia ethanol solution, yielding Boc-protected amino piperidine intermediates with high molar yields (~82%).Coupling with Pyrimidine Derivatives:

The protected piperidine is reacted with halogenated pyrimidines or pyrimidine carboxylic acid derivatives under nitrogen atmosphere, often using coupling agents or nucleophilic substitution to form the pyrimidine-piperidine linkage.Deprotection and Salt Formation:

Removal of Boc groups by trifluoroacetic acid (TFA) or acid treatment, followed by treatment with hydrochloric acid to form the dihydrochloride salt, which is the final product.

Representative Synthetic Route Example

Alternative Synthetic Routes and Research Findings

N-Acylation Methods:

In related pyrimidine derivatives, N-acylation reactions using peptide coupling reagents such as (dimethylamino)phosphonium hexafluorophosphate (BOP) or formation of N-hydroxysuccinimide active esters have been employed to attach various substituents to the pyrimidine ring, which can be adapted for piperidinyl substitution.Microwave-Assisted Nucleophilic Substitution:

Microwave irradiation has been used to enhance the substitution of halogen on pyrimidine rings by piperidine derivatives, improving reaction rates and yields.Curtius Rearrangement for Intermediate Formation:

For related piperidinyl heterocycles, Curtius rearrangement has been applied to convert amino-piperidine intermediates into imidazolopyridinone derivatives, indicating possibilities for structural modifications in the synthetic pathway.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Piperidone hydrochloride, halogenated pyrimidines |

| Protecting Groups | tert-Butoxycarbonyl (Boc) |

| Key Reagents | Sodium borohydride, ammonia ethanol solution, trifluoroacetic acid, hydrochloric acid |

| Reaction Conditions | Room temperature to reflux, inert atmosphere (N2) |

| Typical Yields | 70-88% for intermediates; quantitative for final salt formation |

| Purification | Extraction, recrystallization, column chromatography |

| Final Product Form | Dihydrochloride salt, solid |

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine and piperidine moieties undergo oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 60°C | N-oxide derivatives | |

| Potassium permanganate | Aqueous acidic medium | Hydroxylated pyrimidine derivatives |

Oxidation primarily targets the nitrogen atoms in the piperidine ring, forming stable N-oxide products. The pyrimidine ring remains intact under mild conditions but may hydroxylate under stronger oxidants.

Reduction Reactions

Reduction pathways focus on modifying the pyrimidine ring or substituents:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, RT | Partially reduced pyrimidine analogs | |

| Lithium aluminum hydride | Dry ether, reflux | Piperidine ring saturation |

Selective reduction of the pyrimidine ring’s double bonds is achievable with NaBH₄, while LiAlH₄ fully reduces the ring system, yielding tetrahydropyrimidine derivatives.

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions:

| Nucleophile | Conditions | Products | Reference |

|---|---|---|---|

| Amines | DMSO, 80°C | 4-Amino-pyrimidine derivatives | |

| Thiols | K₂CO₃, DMF, 100°C | 4-Thioether-pyrimidine compounds |

Substitution occurs preferentially at the 4-position of the pyrimidine ring due to its electrophilic character. Polar aprotic solvents like DMSO enhance reaction rates.

Ring-Opening and Functionalization

Under extreme conditions, the piperidine ring undergoes cleavage:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Concentrated HCl | Reflux, 12 hours | Linear amine derivatives | |

| Bromine water | RT, 24 hours | Brominated open-chain compounds |

Ring-opening reactions are typically non-reversible and yield linear structures with functional groups amenable to further derivatization.

Salt Formation and Stability

The dihydrochloride form exhibits unique reactivity:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Neutralization with NaOH | Aqueous solution, RT | Free base precipitation | |

| Thermal decomposition | >200°C | Degradation to volatile byproducts |

The hydrochloride salt enhances solubility in polar solvents but reverts to the free base under alkaline conditions. Thermal stability is limited, with decomposition observed above 200°C .

Comparative Reactivity

A comparison with analogous compounds highlights key differences:

| Compound | Oxidation Susceptibility | Substitution Rate |

|---|---|---|

| 4-Piperidin-4-yl-pyrimidine | Moderate | High |

| 4-(3-Fluorophenyl)piperidinyl-pyrimidine | Low | Moderate |

| 2-Piperidin-4-yl-pyrimidine | High | High |

Electron-withdrawing substituents (e.g., fluorine) reduce pyrimidine ring reactivity, while positional isomerism significantly alters substitution kinetics.

Scientific Research Applications

Kinase Inhibition

4-Piperidin-4-yl-pyrimidine dihydrochloride has been identified as a potent ATP-competitive inhibitor of protein kinase B (PKB), also known as Akt. This kinase is crucial in various cellular processes, including metabolism, cell proliferation, and survival. Inhibition of PKB has been linked to therapeutic strategies against cancers that exhibit aberrant PKB signaling.

Case Study:

A study investigated the compound's efficacy in inhibiting PKB activity in human tumor xenografts. The results indicated that it significantly reduced tumor growth in vivo, showcasing its potential as an anticancer agent .

Antitumor Activity

Research has demonstrated that derivatives of 4-piperidin-4-yl-pyrimidine exhibit antitumor properties by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention.

Data Table: Antitumor Activity of Derivatives

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel derivatives with enhanced biological activities. For example, modifications to the piperidine moiety have led to compounds with improved selectivity and potency against specific kinases.

Synthesis Example:

A recent synthesis approach involved creating isoxazolo[4,5-d]pyrimidine derivatives from 4-piperidin-4-yl-pyrimidine, which showed promising results against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural Comparison of Pyrimidine-Piperidine Derivatives

Key Observations :

- Positional Isomerism : The substitution position on the piperidine ring (4-yl vs. 3-yl) affects steric interactions and binding affinity in target proteins .

- Functional Group Variations : The addition of chloro and methoxy groups (CAS 2243207-40-9) introduces electronic effects that may enhance receptor selectivity .

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., CAS 1185304-04-4) generally exhibit higher aqueous solubility than hydrochlorides (e.g., CAS 2243207-40-9) due to the presence of two HCl molecules, which enhance ionization .

- Stability : Piperidine-containing compounds are prone to oxidation, but dihydrochloride salts may offer improved shelf-life under controlled conditions .

Pharmacological and Application Differences

- Target Selectivity : The fused pyrido-pyrimidine derivative (CAS 1185105-86-5) is reported in kinase inhibition studies, while simpler pyrimidines (e.g., CAS 1185304-04-4) are explored as intermediates for GPCR modulators .

- Drug Development : Levocetirizine dihydrochloride (CAS 130018-87-0), an antihistamine, exemplifies the pharmaceutical relevance of dihydrochloride salts in enhancing bioavailability .

Biological Activity

4-Piperidin-4-yl-pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in receptor binding. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its piperidine and pyrimidine moieties, which contribute to its biological activity. The presence of the piperidine ring enhances solubility and bioavailability, while the pyrimidine structure is known for its role in various biological processes.

The mechanism of action for this compound primarily involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, compounds with similar structures have shown inhibition of protein kinases, which play crucial roles in cell signaling and cancer progression .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been investigated for its ability to inhibit specific kinases, which are vital in regulating cellular functions. For example, derivatives of pyrimidine compounds have demonstrated significant inhibition of the PKB (Protein Kinase B) pathway, which is implicated in tumor growth and survival .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent. In vivo studies with related pyrimidine derivatives indicated that they could inhibit tumor growth effectively while maintaining a favorable safety profile. For instance, modifications to the piperidine and pyrimidine structures led to compounds that were potent against human tumor xenografts .

Antimicrobial Properties

Pyrimidine derivatives, including those related to this compound, have exhibited broad-spectrum antimicrobial activities. Studies have reported significant efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies

Research Findings

Recent advancements in the synthesis and modification of pyrimidine-based compounds have revealed that structural variations can lead to enhanced biological activities. For example, the introduction of polar functionalities has been shown to improve aqueous solubility and metabolic stability without compromising efficacy against target enzymes or pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Piperidin-4-yl-pyrimidine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminopyrimidine with piperidine derivatives under basic conditions (e.g., potassium carbonate in DMF) forms the base structure, followed by HCl treatment to yield the dihydrochloride salt . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C optimizes substitution rates), and stoichiometric ratios (excess piperidine improves yield). Impurities like unreacted starting materials are mitigated via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR : H NMR (DMSO-d6) shows pyrimidine protons at δ 8.5–9.0 ppm and piperidine protons at δ 1.5–3.0 ppm.

- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z corresponding to [C₉H₁₃N₃]⁺, with HCl adducts .

- XRD : Crystallographic data reveal a planar pyrimidine ring and chair conformation of the piperidine moiety, critical for interaction studies .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the dihydrochloride salt. Handle under inert gas (N₂/Ar) in fume hoods to avoid moisture absorption. PPE (gloves, lab coat, goggles) is mandatory due to irritant properties (H303/H313/H333 hazard codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from:

- Buffer pH : Activity varies between pH 7.4 (physiological) and pH 6.5 (lysosomal).

- Cofactor presence : Mg²⁺ or ATP concentrations alter binding affinity .

- Solution : Standardize assays using TRIS buffer (pH 7.4, 1 mM ATP) and validate via orthogonal methods (SPR or ITC) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-solvents (10% DMSO in saline) or cyclodextrin complexes improve aqueous solubility (>5 mg/mL) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to reduce CYP450-mediated oxidation .

- Bioavailability : Nanoformulation (liposomes or PLGA nanoparticles) increases plasma half-life from 2 to 8 hours in rodent models .

Q. How do structural modifications at the piperidine nitrogen affect target selectivity?

- Methodological Answer :

- N-Alkylation : Adding methyl/ethyl groups reduces off-target binding to σ receptors by 40% while retaining affinity for dopamine D₂ receptors .

- Stereochemistry : (R)-enantiomers show 10-fold higher selectivity for serotonin 5-HT₆ receptors than (S)-forms, confirmed via chiral HPLC separation and molecular docking .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.